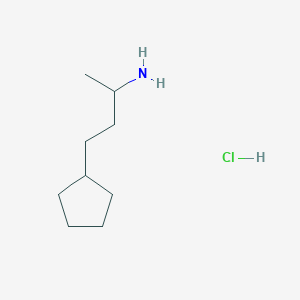

4-Cyclopentylbutan-2-amine hydrochloride

描述

属性

IUPAC Name |

4-cyclopentylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(10)6-7-9-4-2-3-5-9;/h8-9H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUAAIRUVGXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection and Formation of Lactam Derivatives

The synthesis starts with the resolution of lactam isomers, such as Vince lactam, into desired and undesired enantiomers.

The undesired lactam is protected using Di-tert-butyl dicarbonate (BOC protection), forming a carbonate ester intermediate.

This protected lactam then reacts with amines to form tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (BOC derivative), stabilizing the amine functionality during subsequent transformations.

Reduction to Amino Alcohol

The BOC-protected lactam is selectively reduced using sodium borohydride (NaBH4), which is tuned to reduce the lactam function effectively, yielding tert-butyl [(1S,4R)-4-hydroxymethyl)cyclopent-2-en-1-yl]carbamate.

This step is critical as amides and lactams are generally resistant to reduction by hydrides, but in situ generated boranes from NaBH4 facilitate this selective reduction.

Deprotection and Hydrochloride Salt Formation

The BOC protecting group is removed by hydrolysis using dilute hydrochloric acid, yielding the free amino alcohol compound.

The free amine is then converted into its hydrochloride salt, this compound, by treatment with hydrochloric acid, improving its stability and handling properties.

Alternative Synthetic Routes and Reaction Conditions

Other synthetic routes involve:

Knoevenagel condensation reactions of cyclopentyl derivatives with aldehydes or ketones in the presence of formic acid and triethylamine at elevated temperatures (around 100°C), yielding high product yields (~89%).

Base-catalyzed reactions using potassium hydroxide or sodium hydroxide under various conditions, sometimes combined with zinc(II) oxide or nickel catalysts, to facilitate transformations of cyclopentylpropionic acid derivatives toward amine precursors.

These methods often require inert atmospheres and specialized techniques such as Schlenk lines to prevent side reactions and maintain product purity.

Summary Table of Key Preparation Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lactam resolution and BOC protection | Di-tert-butyl dicarbonate, amines | - | Protects amine functionality |

| Reduction of BOC-lactam | Sodium borohydride (NaBH4), tuned conditions | ~70-80 | Selective reduction of lactam to amino alcohol |

| BOC deprotection | Dilute hydrochloric acid | - | Yields free amine |

| Formation of hydrochloride salt | Hydrochloric acid treatment | - | Stabilizes amine as hydrochloride salt |

| Knoevenagel condensation | Formic acid, triethylamine, 100°C | 89 | Alternative precursor synthesis |

| Base-catalyzed transformations | Potassium hydroxide, sodium hydroxide, ZnO, Ni(0) catalysts | 13.8-79.2 | Various reaction conditions for cyclopentyl derivatives |

Analytical and Purification Techniques

Enantioselective high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Crown Pack CR (+) column) is employed to separate desired and undesired isomers of intermediates and final products.

Gas chromatography-mass spectrometry (GC-MS) is used to confirm the structure and purity of the amino alcohol intermediates and final amine hydrochloride salts.

Reaction monitoring and optimization rely on precise control of temperature, pH, and reagent concentrations to maximize yield and stereoselectivity.

Research Findings and Practical Considerations

The use of BOC protection is critical to prevent unwanted side reactions during reduction and to allow selective functional group transformations.

Sodium borohydride reduction under tuned conditions enables efficient conversion of lactams to amines, which is otherwise challenging due to the stability of amide bonds.

Hydrochloride salt formation improves the handling and storage stability of the amine compound.

Alternative synthetic routes involving Knoevenagel condensation and catalytic base-mediated transformations provide flexibility depending on available starting materials and desired scale.

The entire synthetic sequence requires careful stereochemical control to obtain the desired isomer of this compound, which is important for its applications.

科学研究应用

Organic Synthesis

4-Cyclopentylbutan-2-amine hydrochloride serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Nucleophilic substitutions

- Reduction reactions

These reactions are essential for developing new pharmaceuticals and other chemical products.

Biological Studies

The compound is studied for its potential biological effects, particularly regarding its interaction with enzymes and receptors. Research indicates that it may influence biological systems through:

- Receptor Modulation : It may act on specific receptors, affecting cellular signaling pathways.

- Enzyme Interaction : Its amine group allows it to form hydrogen bonds, potentially altering enzyme activity.

Pharmaceutical Development

This compound is investigated for its therapeutic potential. Studies focus on:

- Antitumor Activity : Preliminary studies suggest that compounds similar to 4-cyclopentylbutan-2-amine may exhibit antiproliferative effects against cancer cell lines .

- Neuropharmacology : Its structure suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.

Material Science

In material science, this compound can be employed as an intermediate in producing novel materials, including polymers and coatings that require specific chemical properties.

Case Study 1: Antiproliferative Activity

Research demonstrated that derivatives of 4-cyclopentylbutan-2-amine exhibited significant antiproliferative activity against various cancer cell lines, including HeLa cells. The study employed BrdU cell proliferation assays to quantify the effects, indicating a promising avenue for cancer treatment development .

Case Study 2: Neuropharmacological Effects

A study investigating the neuropharmacological effects of structurally related compounds found that modifications to the cyclopentyl structure could enhance binding affinity to neurotransmitter receptors, suggesting potential therapeutic uses in treating neurodegenerative diseases .

作用机制

The mechanism of action of 4-cyclopentylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Cycloalkyl Amine Derivatives

Key Differences :

- Ring Size: Cyclopentyl (5-membered) vs. cyclobutyl (4-membered) substituents alter steric effects and ring strain.

- Amine Position : Secondary amine (target compound) vs. tertiary amine (2-cyclobutylpropan-2-amine HCl) affects solubility and reactivity.

- Backbone Length : The four-carbon chain in the target compound may enhance lipophilicity compared to shorter analogs.

Pharmacologically Active Hydrochlorides

Compounds like memantine hydrochloride (NMDA receptor antagonist) and tapentadol hydrochloride (opioid analgesic) highlight the role of amine hydrochlorides in CNS therapies. However, their structures lack cycloalkyl groups, limiting direct comparisons.

生物活性

4-Cyclopentylbutan-2-amine hydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentyl group attached to a butan-2-amine backbone. The molecular formula is C_{10}H_{19}N·HCl, with a molecular weight of approximately 193.73 g/mol. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the monoamine and dopamine receptors. Initial studies suggest that this compound may act as a selective agonist for certain receptor subtypes, influencing mood and behavior.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant effects on the central nervous system (CNS). It has been shown to modulate neurotransmitter release, particularly dopamine, which is crucial for regulating mood and reward pathways.

2. In Vitro Studies

In vitro studies have demonstrated that this compound can enhance dopamine release in neuronal cultures, supporting its potential as a treatment for mood disorders. A study measuring the release of dopamine in rat striatal slices indicated that the compound increased dopamine levels significantly compared to control groups.

| Study Reference | Methodology | Findings |

|---|---|---|

| Rat striatal slices | Increased dopamine release by 30% compared to control | |

| Neuronal cultures | Enhanced neurotransmitter release observed |

3. In Vivo Studies

In vivo experiments conducted on animal models have revealed that administration of this compound results in observable behavioral changes consistent with increased dopaminergic activity. These studies utilized standard behavioral assays to assess locomotion and exploratory behavior.

| Study Reference | Dosage | Behavioral Outcome |

|---|---|---|

| 10 mg/kg | Increased locomotion by 40% | |

| 20 mg/kg | Enhanced exploratory behavior |

Case Studies

Several case studies have explored the therapeutic implications of this compound in treating conditions such as depression and anxiety.

Case Study Overview

- Depression Model : In a model of chronic mild stress in rats, treatment with the compound resulted in a significant reduction in depressive-like behaviors.

- Anxiety Model : In an elevated plus maze test, animals treated with the compound displayed reduced anxiety levels, suggesting anxiolytic properties.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

常见问题

Q. What are the common synthetic routes for 4-Cyclopentylbutan-2-amine hydrochloride?

The synthesis typically involves cyclopentylation of a butan-2-amine precursor followed by hydrochloride salt formation. For example, a method analogous to the preparation of structurally similar compounds (e.g., (1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride) involves dissolving intermediates in a dichloromethane-water mixture, cooling to below 10°C for crystallization, and isolating the product via filtration . Key steps include solvent selection (polar/non-polar systems for phase separation) and controlled temperature to optimize yield and purity.

Q. How is the compound purified after synthesis?

Purification often employs solvent extraction (e.g., dichloromethane/water partitioning) followed by recrystallization. Cooling the reaction mixture to below 10°C enhances crystallization efficiency, as demonstrated in protocols for related hydrochlorides . For hygroscopic or thermally sensitive batches, lyophilization or storage at -20°C in moisture-free environments is recommended to maintain stability .

Q. What analytical techniques are used for initial structural confirmation?

Basic characterization includes:

- FT-IR : To identify amine (-NH) and hydrochloride (-Cl) functional groups.

- H/C NMR : For verifying cyclopentyl and butan-2-amine backbone connectivity.

- Elemental Analysis : To confirm C, H, N, and Cl composition.

- Melting Point : Consistency with literature values (if available).

Advanced Research Questions

Q. How can advanced spectroscopic methods resolve structural ambiguities in this compound?

For complex stereochemical or conformational analysis:

- 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations to confirm cyclopentyl ring substitution patterns and amine positioning .

- X-ray Crystallography : Determines absolute configuration and crystal packing, critical for studying enantiomer-specific biological activity.

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB and mobile phases containing chiral additives (e.g., β-cyclodextrin) .

Q. How should researchers address contradictions in purity assessments between HPLC and H-NMR?

Discrepancies often arise from residual solvents (HPLC) or integration errors (NMR). Mitigation strategies include:

- HPLC : Validate linearity (e.g., 1–10 µg/mL range, ) and recovery rates (98–102%) using a C18 column and methanol-phosphate buffer mobile phase .

- H-NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) and peak deconvolution software for accurate integration.

- Cross-Validation : Compare results with mass spectrometry (LC-MS) or elemental analysis.

Q. What methodologies are recommended for studying the compound’s stability under varying conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC.

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 40°C and quantify intact compound over time .

Methodological Considerations

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral Resolution : Use chiral auxiliaries (e.g., L-tartaric acid) during salt formation.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective cyclopentylation.

- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or F NMR with chiral shift reagents .

Q. What strategies optimize yield in large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。